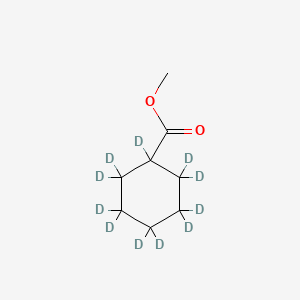

Cyclohexanecarboxylic Acid Methyl Ester-d11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexanecarboxylic Acid Methyl Ester-d11 is a deuterated compound, which means that it contains deuterium, a stable isotope of hydrogen. This compound is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C8H3D11O2, and it is a derivative of cyclohexanecarboxylic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic Acid Methyl Ester-d11 can be synthesized through the esterification of cyclohexanecarboxylic acid with methanol-d4 (deuterated methanol). The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions often involve refluxing the reactants to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the deuterated methanol used in the reaction is often produced through the catalytic exchange of hydrogen with deuterium in methanol.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexanecarboxylic Acid Methyl Ester-d11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid.

Reduction: It can be reduced to form cyclohexanemethanol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Cyclohexanecarboxylic acid.

Reduction: Cyclohexanemethanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cyclohexanecarboxylic Acid Methyl Ester-d11 is used in a wide range of scientific research applications:

Chemistry: It is used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: The compound is used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Cyclohexanecarboxylic Acid Methyl Ester-d11 involves its interaction with molecular targets through its ester functional group. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect, which can alter the rate of chemical reactions. This makes the compound valuable in studying reaction mechanisms and pathways in both chemical and biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanecarboxylic Acid Methyl Ester: The non-deuterated version of the compound.

Cyclohexanecarboxylic Acid Ethyl Ester: An ester derivative with an ethyl group instead of a methyl group.

Cyclohexanecarboxylic Acid: The parent carboxylic acid without the ester group.

Uniqueness

Cyclohexanecarboxylic Acid Methyl Ester-d11 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can be detected using NMR spectroscopy, allowing for detailed studies of molecular structures and dynamics. Additionally, the isotope effect can be leveraged to study reaction mechanisms and pathways, making this compound a valuable tool in both chemical and biological research.

Actividad Biológica

Cyclohexanecarboxylic Acid Methyl Ester-d11 (also known as Methyl cyclohexanecarboxylate-d11) is a deuterated derivative of cyclohexanecarboxylic acid methyl ester. This compound has garnered attention in various biological and chemical studies due to its unique properties and potential applications. This article explores the biological activity of this compound, including its effects on cellular processes, mechanisms of action, and relevant case studies.

- Chemical Formula: C8H14O2

- Molecular Weight: 142.1956 g/mol

- CAS Number: 4630-82-4

- IUPAC Name: Methyl cyclohexanecarboxylate

- Structure: Chemical Structure

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that it may influence neurotransmission by modulating GABAergic activity in the cerebellum. A study demonstrated that this compound decreased spontaneous spike activity in Purkinje cells, suggesting a potential role in enhancing inhibitory neurotransmission .

Table 1: Summary of Biological Effects

Case Study 1: Anticonvulsant Effects

A notable study investigated the anticonvulsant properties of this compound. The compound was administered intravenously at doses ranging from 200 to 400 mg/kg in rats, resulting in a significant reduction in the firing rate of Purkinje cells without affecting complex spike frequency. This suggests a targeted action on specific neuronal pathways, enhancing the understanding of its potential therapeutic applications .

Case Study 2: Metabolic Pathways

Another study focused on the metabolic pathways involving this compound. It was identified as a secondary metabolite with implications in various biochemical processes, including signaling and defense mechanisms within biological systems. The compound's fruity and berry-like aroma also indicates its potential use in flavoring and fragrance industries .

Research Findings

Recent research emphasizes the need for further exploration into the pharmacological potential of this compound. Its structural properties allow for various modifications that could enhance its biological activity or reduce side effects associated with other compounds in similar categories.

Table 2: Future Directions for Research

| Research Focus | Potential Outcomes |

|---|---|

| Optimization of Derivatives | Increased potency and selectivity |

| Clinical Trials for Anticonvulsant Use | Validation of efficacy and safety |

| Exploration of Flavor Applications | Development of new food additives |

Propiedades

IUPAC Name |

methyl 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWPRMPSCMSAJU-QQQWEMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)OC)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.